3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea
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Overview
Description
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a dimethylsulfamoyl group and a phenoxyethyl urea moiety, making it a unique structure with interesting chemical properties.
Mechanism of Action
Piperidine Derivatives
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Targets of Action
For example, some piperidine derivatives have been used as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific derivative and its target. They often work by binding to their target and modulating its activity .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some piperidine derivatives have been shown to affect pathways involved in cancer cell proliferation .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can also vary greatly. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all be influenced by the specific structure of the derivative .
Result of Action
The result of the action of piperidine derivatives can include a wide range of effects, from analgesic and anti-inflammatory effects to anticancer effects .
Action Environment
The action environment, including factors such as pH and temperature, can influence the stability and efficacy of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the piperidine ring using dimethylsulfamoyl chloride under basic conditions.
Attachment of the Phenoxyethyl Urea Moiety: The final step involves the reaction of the intermediate with 2-phenoxyethyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea: Similar structure with a methylsulfamoyl group instead of dimethylsulfamoyl.
3-{[1-(ethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea: Similar structure with an ethylsulfamoyl group.
Uniqueness
The presence of the dimethylsulfamoyl group in 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-20(2)26(23,24)21-11-8-15(9-12-21)14-19-17(22)18-10-13-25-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCMKPROMKQWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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